molecular formula C7H16ClN B075316 2-Ethylpiperidine hydrochloride CAS No. 1484-99-7

2-Ethylpiperidine hydrochloride

Cat. No.: B075316
CAS No.: 1484-99-7
M. Wt: 149.66 g/mol
InChI Key: HFEDNVOKYCDBFD-UHFFFAOYSA-N
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Description

2-Ethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H15N · HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used as a chiral building block in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

2-Ethylpiperidine hydrochloride:

Mode of Action:

While the exact mechanism remains unclear for This compound , we can draw insights from related compounds. It’s important to note that this compound might act as a norepinephrine and dopamine reuptake inhibitor (NDRI) . By inhibiting the reuptake of these neurotransmitters, it increases their presence in the extraneuronal space, thereby prolonging their action .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, may influence the compound’s efficacy and stability.

: DrugBank: Methylphenidate Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylpiperidine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of piperidine with ethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{Piperidine} + \text{Ethyl Halide} \rightarrow \text{2-Ethylpiperidine} ]

The resulting 2-Ethylpiperidine is then treated with hydrochloric acid to form this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylpiperidine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpiperidine hydrochloride
  • 2-Propylpiperidine hydrochloride
  • 2-Butylpiperidine hydrochloride

Uniqueness

2-Ethylpiperidine hydrochloride is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl counterparts, this compound often exhibits different reactivity and selectivity in chemical reactions, making it valuable in specific synthetic applications .

Properties

IUPAC Name

2-ethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-7-5-3-4-6-8-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEDNVOKYCDBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481546
Record name 2-ETHYLPIPERIDINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484-99-7
Record name 2-ETHYLPIPERIDINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylpiperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylpiperidine hydrochloride
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2-Ethylpiperidine hydrochloride
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2-Ethylpiperidine hydrochloride
Reactant of Route 6
2-Ethylpiperidine hydrochloride

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